4-Isoquinolin-6-ylaniline
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Overview
Description
4-Isoquinolin-6-ylaniline is a compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The structure of this compound consists of an isoquinoline ring fused with an aniline moiety, making it a unique and versatile compound.
Preparation Methods
The synthesis of 4-Isoquinolin-6-ylaniline can be achieved through various methods. One common approach involves the cyclization of ortho-substituted anilines with aldehydes or ketones under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinolines by cyclization under acidic conditions . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization to form the isoquinoline ring . Industrial production methods often utilize these synthetic routes with optimizations for higher yields and cost-effectiveness.
Chemical Reactions Analysis
4-Isoquinolin-6-ylaniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the aromatic ring of this compound.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the isoquinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces tetrahydroisoquinoline derivatives.
Scientific Research Applications
4-Isoquinolin-6-ylaniline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isoquinolin-6-ylaniline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death. Additionally, isoquinoline derivatives can interact with other molecular targets, such as receptors and ion channels, to exert their biological effects .
Comparison with Similar Compounds
4-Isoquinolin-6-ylaniline can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different chemical reactivity and biological activity.
Fluorinated Isoquinolines: These compounds have fluorine atoms introduced into the isoquinoline ring, which can enhance their biological activity and stability.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-isoquinolin-6-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-15-5-3-11(4-6-15)12-1-2-14-10-17-8-7-13(14)9-12/h1-10H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFBYBQXESUZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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